{3-[(Dimethylamino)methyl]morpholin-3-yl}methanol

Medicinal Chemistry Physicochemical Profiling Lead Optimization

{3-[(Dimethylamino)methyl]morpholin-3-yl}methanol (CAS 2092310-50-2) is a bifunctional morpholine derivative featuring a tertiary dimethylamino group and a primary hydroxymethyl substituent at the morpholine 3-position. Its molecular formula C8H18N2O2 and molecular weight of 174.24 g/mol place it within the class of amino alcohol scaffolds utilized in medicinal chemistry for building block applications and fragment-based drug discovery.

Molecular Formula C8H18N2O2
Molecular Weight 174.244
CAS No. 2092310-50-2
Cat. No. B2598000
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name{3-[(Dimethylamino)methyl]morpholin-3-yl}methanol
CAS2092310-50-2
Molecular FormulaC8H18N2O2
Molecular Weight174.244
Structural Identifiers
SMILESCN(C)CC1(COCCN1)CO
InChIInChI=1S/C8H18N2O2/c1-10(2)5-8(6-11)7-12-4-3-9-8/h9,11H,3-7H2,1-2H3
InChIKeyXOIWHMSCUOZIFI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

3-[(Dimethylamino)methyl]morpholin-3-yl}methanol CAS 2092310-50-2 for Research and Industrial Procurement


{3-[(Dimethylamino)methyl]morpholin-3-yl}methanol (CAS 2092310-50-2) is a bifunctional morpholine derivative featuring a tertiary dimethylamino group and a primary hydroxymethyl substituent at the morpholine 3-position. Its molecular formula C8H18N2O2 and molecular weight of 174.24 g/mol place it within the class of amino alcohol scaffolds utilized in medicinal chemistry for building block applications and fragment-based drug discovery . The compound is commercially available with a typical purity specification of 95% .

3-[(Dimethylamino)methyl]morpholin-3-yl}methanol 2092310-50-2: Why Generic Morpholine Analogs Cannot Substitute


Generic substitution with simpler morpholine analogs (e.g., morpholine, 4-methylmorpholine, or morpholin-3-ylmethanol) is scientifically unsound due to the unique geminal bis-functionalization at the morpholine 3-position in {3-[(Dimethylamino)methyl]morpholin-3-yl}methanol. The simultaneous presence of a dimethylaminomethyl group and a hydroxymethyl group on the same carbon atom creates a constrained, three-dimensional scaffold with distinct hydrogen-bonding capacity and basicity . This structural feature imparts physicochemical properties (e.g., a calculated LogP of -1.1011 and TPSA of 44.73 Ų ) that differ markedly from mono-substituted morpholine derivatives, directly impacting solubility, permeability, and target engagement in biological systems .

3-[(Dimethylamino)methyl]morpholin-3-yl}methanol 2092310-50-2: Quantitative Differentiation Evidence for Procurement Decisions


3-[(Dimethylamino)methyl]morpholin-3-yl}methanol 2092310-50-2: Distinct Physicochemical Profile Versus Morpholin-3-ylmethanol

The calculated partition coefficient (LogP) and topological polar surface area (TPSA) for {3-[(Dimethylamino)methyl]morpholin-3-yl}methanol are -1.1011 and 44.73 Ų, respectively . In contrast, the simpler analog morpholin-3-ylmethanol (CAS 7606-37-3) exhibits a higher LogP of approximately -0.8 to -0.9 and a TPSA of 41.49 Ų [1]. The increased polarity and lower LogP of the target compound are directly attributable to the additional dimethylamino group, which enhances aqueous solubility and alters passive membrane permeability. This difference is critical for applications requiring fine-tuning of drug-like properties.

Medicinal Chemistry Physicochemical Profiling Lead Optimization

3-[(Dimethylamino)methyl]morpholin-3-yl}methanol 2092310-50-2: Enhanced Hydrogen Bonding Capacity for Fragment-Based Drug Discovery

The presence of both a tertiary amine (dimethylamino) and a primary alcohol (hydroxymethyl) in {3-[(Dimethylamino)methyl]morpholin-3-yl}methanol yields four hydrogen bond acceptors and two hydrogen bond donors . This contrasts with simpler morpholine fragments like 4-methylmorpholine, which has only two hydrogen bond acceptors and no donors. The increased hydrogen bonding potential of the target compound enhances its binding efficiency and specificity in fragment-based drug discovery screens, where high-quality interactions with protein targets are paramount [1].

Fragment-Based Drug Discovery Crystallography Medicinal Chemistry

3-[(Dimethylamino)methyl]morpholin-3-yl}methanol 2092310-50-2: Commercial Availability and Purity Benchmarking for Reliable Procurement

Commercial suppliers including Sigma-Aldrich (Enamine), AKSci, and Leyan consistently offer {3-[(Dimethylamino)methyl]morpholin-3-yl}methanol with a minimum purity of 95% . This contrasts with the often lower or unspecified purity grades of custom-synthesized or less common morpholine derivatives. The availability of this compound from multiple reputable vendors with defined purity specifications ensures batch-to-batch consistency and reliable sourcing for research programs, reducing the risk of experimental variability associated with impurities.

Chemical Procurement Building Blocks Quality Control

3-[(Dimethylamino)methyl]morpholin-3-yl}methanol 2092310-50-2: Optimal Research and Industrial Application Scenarios


Fragment-Based Drug Discovery (FBDD) Library Construction

The high hydrogen-bonding capacity (4 acceptors, 2 donors) and distinct 3D geometry of {3-[(Dimethylamino)methyl]morpholin-3-yl}methanol make it a valuable fragment for inclusion in FBDD libraries. Its lower LogP (-1.1011) relative to simpler morpholines suggests enhanced aqueous solubility, which is advantageous for maintaining high fragment concentrations in biophysical screens. This compound can serve as a starting point for targeting proteins with polar binding pockets .

Medicinal Chemistry Lead Optimization for Solubility and Permeability Modulation

Medicinal chemists can leverage the distinct physicochemical profile of this compound to modulate the drug-like properties of lead series. Compared to morpholin-3-ylmethanol (ΔLogP ≈ -0.25, ΔTPSA ≈ +3.24 Ų), the target compound offers a more polar, less lipophilic alternative for reducing CYP450 inhibition or improving metabolic stability . Its commercial availability at 95% purity ensures that these modifications can be explored with reliable, reproducible material.

Chemical Biology Probe Development

The bifunctional nature of {3-[(Dimethylamino)methyl]morpholin-3-yl}methanol, containing both a reactive primary alcohol for conjugation and a tertiary amine for ionic interactions, positions it as a versatile intermediate for constructing chemical probes. It can be used to synthesize activity-based probes or affinity labels, where the dimethylamino group may enhance cellular uptake or subcellular localization. The reliable sourcing from multiple vendors with defined purity supports robust probe development workflows.

Organic Synthesis and Building Block Procurement

As a stable, readily available building block with a unique geminal substitution pattern, this compound is a practical choice for organic chemists engaged in parallel synthesis or medicinal chemistry campaigns. Its predictable reactivity and well-defined physicochemical properties (LogP, TPSA) allow for rational design of compound libraries, while the consistent 95% purity minimizes the need for repurification steps, saving time and resources.

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